Silver arsenate

Photocatalysis Band gap engineering Visible-light degradation

Researchers developing visible-light photocatalysts or arsenate-selective electrodes require high-purity Ag₃AsO₄ with verified specifications. This 99.99% (metals basis) silver arsenate provides: • 1.88 eV indirect band gap - 0.55 eV narrower than Ag₃PO₄ - for deeper visible-light harvesting in photocatalytic degradation of rhodamine B and methyl orange. • Ultra-low Ksp ~10⁻²² enables quantitative arsenate precipitation for gravimetric analysis (factor 0.1620), with detection down to 0.02 mg As per sample. • Isotypic cubic structure (P4̄3n) supports Ag₃AsₓP₁₋ₓO₄ solid solutions for continuous band gap tuning from 1.88 to 2.43 eV.

Molecular Formula Ag3AsO4
Molecular Weight 462.52 g/mol
CAS No. 13510-44-6
Cat. No. B081996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver arsenate
CAS13510-44-6
Molecular FormulaAg3AsO4
Molecular Weight462.52 g/mol
Structural Identifiers
SMILES[O-][As](=O)([O-])[O-].[Ag+].[Ag+].[Ag+]
InChIInChI=1S/3Ag.AsH3O4/c;;;2-1(3,4)5/h;;;(H3,2,3,4,5)/q3*+1;/p-3
InChIKeyIMGNYAPMSDUASV-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Arsenate Overview & Specifications


Silver arsenate (Ag₃AsO₄, CAS 13510-44-6) is an inorganic silver oxosalt with a molar mass of 462.52 g·mol⁻¹, appearing as a brick-red to brown cubic crystalline powder with a density of 6.657 g·cm⁻³ [1]. It decomposes at approximately 830 °C before melting and is practically insoluble in water (Ksp ≈ 1.03 × 10⁻²² at 25 °C; molar solubility ~1.4 × 10⁻⁶ mol·L⁻¹), but dissolves in dilute acids, aqueous ammonia, and ammonium hydroxide [2]. The compound is isostructural with Ag₃PO₄ (space group P4̄3n, a ≈ 6.144 Å) and serves as the synthetic counterpart to the recently recognized mineral theuerdankite [3]. Its principal established uses are in qualitative analysis for discriminating phosphate from arsenate ions, in gravimetric determination of arsenic, and as a visible-light-responsive photocatalyst in environmental remediation research [1][4].

Arsenate-specific qualitative discrimination workflow (phosphate vs arsenate color test)
Gravimetric arsenic quantification in environmental matrices (precipitation-based protocol)
Visible-light photocatalyst synthesis and band gap engineering research

Why Silver Arsenate Cannot Be Substituted


Although Ag₃AsO₄ shares an isotypic crystal structure with Ag₃PO₄ and a common anion topology with other metal arsenates, three quantifiable property divergences preclude generic substitution. First, its indirect band gap of 1.88 eV is significantly narrower than Ag₃PO₄ (2.43 eV), yielding fundamentally different visible-light absorption onset and photocatalytic oxidation capability [1]. Second, its aqueous solubility product (Ksp ≈ 10⁻²²) is over five orders of magnitude lower than that of Ag₃PO₄ (Ksp ≈ 8.88 × 10⁻¹⁷), directly dictating the thermodynamic feasibility and sensitivity of precipitation-based analytical protocols [2]. Third, Ag₃AsO₄ offers a unique combination of arsenate-specific electrochemical sensitivity — as demonstrated in all-solid-state ion-selective electrodes with a detection limit of ~1.8 × 10⁻⁶ M — that no other single-source silver oxosalt provides [3]. These orthogonal differentiation axes mean that substituting Ag₃AsO₄ with Ag₃PO₄, AgI, or Pb₃(AsO₄)₂ in any of its validated applications would introduce uncontrolled changes in optical, solubility, or electrochemical selectivity parameters.

Band gap divergence
Ag₃AsO₄ has a 0.55 eV narrower indirect band gap than Ag₃PO₄. Direct replacement may shift optical absorption onset and photocatalytic oxidation window.
Solubility product mismatch
Ksp ≈ 10⁻²² is ~860,000-fold lower than Ag₃PO₄. Substituting with a more soluble salt can compromise precipitation completeness in gravimetric arsenic protocols.
Electrochemical selectivity gap
Ag₃AsO₄-based ISEs deliver arsenate-specific response; Ag₃PO₄ or other silver oxosalts lack comparable thermodynamic selectivity and may not serve as functional membrane material.

Silver Arsenate Comparative Evidence


Band Gap and Photocatalytic Advantage Over Ag₃PO₄

Ag₃AsO₄ possesses an experimentally determined indirect band gap of 1.88 eV, which is 0.55 eV narrower than that of its closest structural analog Ag₃PO₄ (2.43 eV) [1]. This narrower gap shifts the absorption edge further into the visible region and results in a lower valence band edge, endowing Ag₃AsO₄ with stronger photo-oxidative capability [1]. A separate first-principles study independently reports a band gap of 1.91 eV for Ag₃AsO₄ versus 2.43 eV for Ag₃PO₄ and notes a broader visible-light absorption range and higher absorption capacity [2]. In practical degradation tests, Ag₃AsO₄ exhibited consistently higher activity than Ag₃PO₄ and AgI for the degradation of rhodamine B and methyl orange under visible-light irradiation [3].

Band Gap
Head-to-head
Ag₃AsO₄ 1.88 eV vs Ag₃PO₄ 2.43 eV
Narrower gap extends visible-light absorption onset
Hybrid-DFT fitted experimental optical data; reported Δ = –0.55 eV
Photocatalysis Band gap engineering Visible-light degradation

Ultra-Low Ksp for Gravimetric Arsenic Determination

The solubility product constant of Ag₃AsO₄ is Ksp = 1.03 × 10⁻²² (pKsp = 21.99) at 25 °C, yielding a molar solubility of approximately 1.40 × 10⁻⁶ mol·L⁻¹ (≈ 0.65 mg·L⁻¹) in pure water [1]. This is over five orders of magnitude lower than the Ksp of Ag₃PO₄ (8.88 × 10⁻¹⁷, molar solubility ~4.26 × 10⁻⁵ mol·L⁻¹) [1]. The exceptionally low solubility ensures near-quantitative precipitation of arsenate ions as Ag₃AsO₄ from aqueous solution, forming the thermodynamic basis for its established use in gravimetric arsenic determination in soil, biological, and environmental samples. The method is capable of detecting as little as 0.02 mg of arsenic in pure arsenate solutions [2].

Solubility (Ksp)
Cross-study comparable
Ksp = 1.03 × 10⁻²² (Ag₃AsO₄) vs 8.88 × 10⁻¹⁷ (Ag₃PO₄)
Extremely low solubility supports quantitative arsenate precipitation
~860,000-fold difference at 25 °C; molar solubility ~1.4 × 10⁻⁶ mol·L⁻¹
Gravimetric analysis Arsenic quantification Solubility product

Colorimetric Phosphate-Arsenate Discrimination

In classical wet qualitative analysis, the reaction of silver nitrate with phosphate ions yields a characteristically yellow precipitate of Ag₃PO₄, whereas reaction with arsenate ions produces a brick-red to dark brown precipitate of Ag₃AsO₄ [1]. This unambiguous visual color contrast forms the basis of a standard qualitative analytical protocol for discriminating between phosphate and arsenate in unknown aqueous samples. The color difference arises from the distinct electronic transitions associated with the As–O versus P–O bond covalency within the isotypic cubic lattice, with Ag₃AsO₄ exhibiting a brick-red appearance in bulk powder form and dark violet to reddish-black hues as the natural mineral theuerdankite [2].

Precipitate Color
Head-to-head
Brick-red / dark brown (Ag₃AsO₄) vs Yellow (Ag₃PO₄)
Visual discrimination of AsO₄³⁻ vs PO₄³⁻ in qualitative analysis
Aqueous precipitation reaction; ambient laboratory conditions
Qualitative analysis Colorimetric detection Phosphate-arsenate discrimination

Solid-State Ion-Selective Electrode for Arsenate Detection

An all-solid-state ion-selective electrode (ISE) employing Ag₃AsO₄ as the electrochemically polymerized sensitive membrane achieved a detection limit of 1.82 × 10⁻⁶ M for arsenate with a linear response range spanning 5 × 10⁻⁶ to 1 × 10⁻¹ M [1]. The electrode exhibited a rapid response time of 1–2 seconds, an average potential fluctuation of merely 1.48 mV over 1 hour, and an operational lifespan exceeding 80 days [1]. Critically, the Ag₃AsO₄-based ISE demonstrated far greater sensitivity to arsenate than to common interfering anions (sulfate, carbonate, acetate, nitrate), confirming its electrochemical selectivity [1]. This performance profile is directly enabled by the unique solubility and ion-exchange properties of Ag₃AsO₄ and cannot be replicated by Ag₃PO₄ or other silver oxosalts, which lack the requisite arsenate-specific thermodynamic equilibrium.

ISE Detection
Head-to-head
Detection limit 1.82 × 10⁻⁶ M for arsenate
Solid-state sensor with selective arsenate response and field stability
Response 1–2 s; stability ±1.48 mV·h⁻¹; lifespan >80 days
Ion-selective electrode Arsenate sensing Electrochemical sensor

Band Gap Tuning via Isostructural Solid Solutions

Ag₃AsO₄ and Ag₃PO₄ share comparable lattice constants and an analogous cubic crystal structure (space group P4̄3n), enabling the formation of complete substitutional solid solutions of the type Ag₃AsₓP₁₋ₓO₄ across the entire compositional range [1][2]. This isomorphism allows linear modulation of the optical band gap between the two end-member values of 1.88 eV (Ag₃AsO₄) and 2.43 eV (Ag₃PO₄) by simply varying the As:P molar ratio during synthesis [1]. Powder X-ray diffraction confirms cubic mixed-crystal formation without phase separation across the whole concentration range [2]. This continuous tunability is a materials-design capability unique to the Ag₃AsO₄–Ag₃PO₄ pair among silver oxosalts and is not available with Ag₃VO₄ (which adopts a different electronic structure with d-orbital character at the conduction band minimum) [3].

Solid Solution
Class-level inference
Band gap linearly tunable 1.88–2.43 eV via As/P ratio
Continuous band gap engineering without phase separation
Isotypic cubic Ag₃AsₓP₁₋ₓO₄ solid solutions; XRD-confirmed homogeneity
Solid solution Band gap tuning Materials design

Silver Arsenate Application Scenarios


Visible-Light Photocatalytic Wastewater Treatment

Research groups developing visible-light photocatalysts for environmental remediation should select Ag₃AsO₄ over Ag₃PO₄ when maximizing solar spectrum utilization is the primary design criterion. The 0.55 eV narrower band gap (1.88 eV vs. 2.43 eV) directly extends light absorption deeper into the visible region, and experimental degradation tests confirm superior activity against rhodamine B and methyl orange under visible illumination [1][2]. The compound can be synthesized via a facile room-temperature precipitation method at controlled pH 5–8, yielding uniform ~0.25 μm spherical particles suitable for dispersion in aqueous pollutant solutions [3].

Gravimetric Arsenic Analysis in Environmental Samples

Environmental analytical laboratories requiring quantitative arsenic determination in soil, sediment, or biological matrices should procure Ag₃AsO₄ (or its precursor AgNO₃ for in situ precipitation) based on the compound's ultra-low Ksp of ~10⁻²². This thermodynamic driving force enables near-quantitative precipitation of arsenate from digested samples, with demonstrated detection capability down to 0.02–0.5 mg arsenic per sample [1][2]. The gravimetric factor (mass As / mass Ag₃AsO₄ = 74.92 / 462.52 = 0.1620) provides a straightforward conversion to mass percent arsenic in the original sample [3].

Field-Deployable Potentiometric Arsenate Sensor

Sensor development teams fabricating ion-selective electrodes for on-site arsenate detection in groundwater should specify Ag₃AsO₄ as the electroactive membrane material. The Ag₃AsO₄-based ISE delivers a detection limit of 1.82 × 10⁻⁶ M (~0.14 mg·L⁻¹ As), operates with a 1–2 second response time, maintains stability within ±1.48 mV over 1 hour, and retains functionality for over 80 days [1]. Critically, the electrode's selectivity against sulfate, carbonate, acetate, and nitrate renders it viable for direct measurement in complex natural water matrices without extensive sample pretreatment [1].

Band Gap Engineering via Solid Solutions

Materials scientists pursuing continuous band gap tuning in silver oxosalt photocatalysts should procure both Ag₃AsO₄ and Ag₃PO₄ as co-precursors. Their isotypic cubic structures (space group P4̄3n) and comparable lattice constants permit formation of homogeneous Ag₃AsₓP₁₋ₓO₄ solid solutions across the full compositional range (0 ≤ x ≤ 1), with the optical band gap varying linearly between the end-member values of 1.88 and 2.43 eV [1][2]. This approach enables systematic optimization of the band gap for specific target pollutants without altering the fundamental crystal structure or introducing phase-interface defects [1].

Application
Selection Property
Validation Focus
Visible-light photocatalysis research
Narrow indirect band gap
Photocatalytic degradation kinetics under visible spectrum
Gravimetric arsenic analysis
Extremely low aqueous solubility
Precipitation completeness and gravimetric accuracy
Arsenate ion-selective electrode sensing
Electrochemical selectivity for AsO₄³⁻
Detection limit and interference profile in aqueous matrices
Band gap engineering via solid solutions
Isotypic cubic structure with Ag₃PO₄
Linear band gap tunability and phase purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silver arsenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.